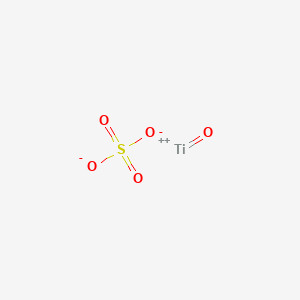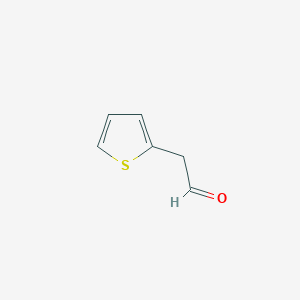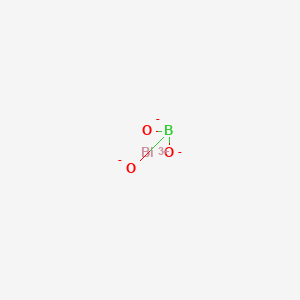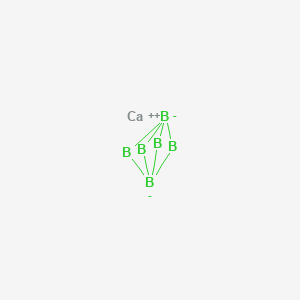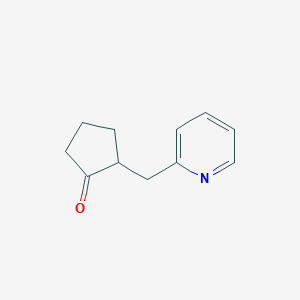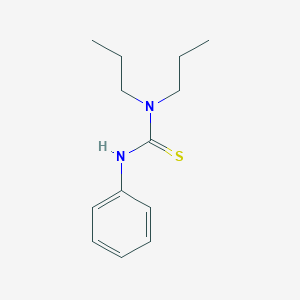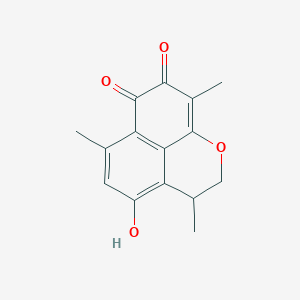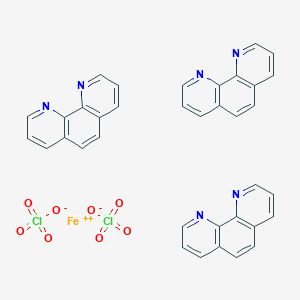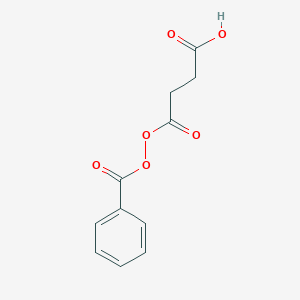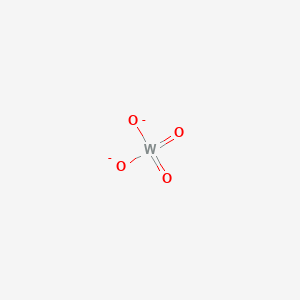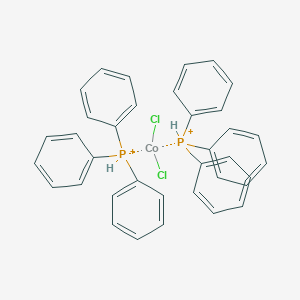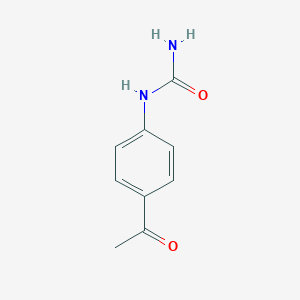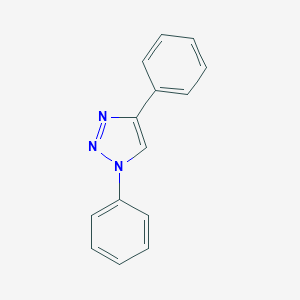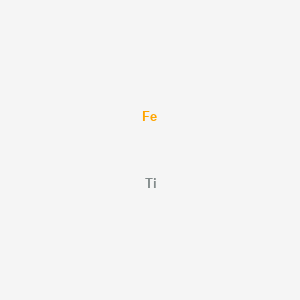
Iron;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron and titanium are two metals that have numerous applications in various fields. Iron is an essential element in the human body, while titanium is widely used in the aerospace and medical industries. In recent years, the synthesis of iron-titanium alloys has gained significant attention due to their unique properties and potential applications.
Wirkmechanismus
Iron-titanium alloys have unique properties that make them suitable for various applications. The addition of titanium to iron improves the mechanical properties of the alloy, such as strength, hardness, and ductility. The alloy's microstructure can also be tailored by adjusting the composition and processing parameters. Iron-titanium alloys also have excellent corrosion resistance due to the formation of a protective oxide layer on the surface.
Biochemische Und Physiologische Effekte
Iron and titanium are essential elements in the human body. Iron is required for the production of hemoglobin, which carries oxygen in the blood. Titanium is biocompatible and is widely used in medical implants due to its ability to integrate with the surrounding tissue. Iron-titanium alloys have been shown to have excellent biocompatibility and have been used in various medical implants, such as dental implants and orthopedic implants.
Vorteile Und Einschränkungen Für Laborexperimente
Iron-titanium alloys have several advantages and limitations for lab experiments. The advantages include their unique properties, biocompatibility, and corrosion resistance. The limitations include the difficulty in synthesizing the alloys and the high cost of the raw materials.
Zukünftige Richtungen
Iron-titanium alloys have numerous potential applications in various fields, and future research should focus on exploring these applications. Some possible future directions include:
1. Developing new synthesis methods to improve the properties of the alloys.
2. Investigating the use of iron-titanium alloys in energy storage devices, such as batteries and supercapacitors.
3. Exploring the use of iron-titanium alloys in biomedical applications, such as drug delivery and tissue engineering.
4. Investigating the use of iron-titanium alloys in environmental applications, such as water treatment and pollution control.
Conclusion:
Iron-titanium alloys have unique properties that make them suitable for various applications in different fields. The synthesis of these alloys can be achieved through various methods, and their biocompatibility and corrosion resistance make them attractive for medical implants. Future research should focus on exploring the potential applications of iron-titanium alloys and developing new synthesis methods to improve their properties.
Synthesemethoden
The synthesis of iron-titanium alloys can be achieved through various methods, including powder metallurgy, casting, and mechanical alloying. The powder metallurgy method involves mixing iron and titanium powders and then compacting and sintering them at high temperatures. The casting method involves melting iron and titanium and then pouring the molten metal into a mold to solidify. Mechanical alloying involves milling the iron and titanium powders together in a ball mill to create a homogenous mixture.
Wissenschaftliche Forschungsanwendungen
Iron-titanium alloys have numerous potential applications in various fields, including aerospace, automotive, and biomedical industries. In the aerospace industry, iron-titanium alloys can be used to make lightweight and durable components for aircraft and spacecraft. In the automotive industry, iron-titanium alloys can be used to make lightweight and fuel-efficient engines. In the biomedical industry, iron-titanium alloys can be used to make medical implants due to their biocompatibility and corrosion resistance.
Eigenschaften
CAS-Nummer |
12023-04-0 |
|---|---|
Produktname |
Iron;titanium |
Molekularformel |
FeTi |
Molekulargewicht |
103.71 g/mol |
IUPAC-Name |
iron;titanium |
InChI |
InChI=1S/Fe.Ti |
InChI-Schlüssel |
IXQWNVPHFNLUGD-UHFFFAOYSA-N |
SMILES |
[Ti].[Fe] |
Kanonische SMILES |
[Ti].[Fe] |
Andere CAS-Nummern |
12023-04-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




